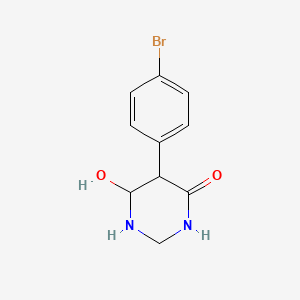
5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one is a chemical compound that belongs to the class of diazinanones This compound is characterized by the presence of a bromophenyl group attached to a diazinanone ring, which includes a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one typically involves a multi-step process. One common method involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often include the use of a base such as triethylamine (TEA) and a catalyst like ammonium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization using solvents like aqueous ethanol .
化学反应分析
Types of Reactions
5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(4-Bromophenyl)-6-oxo-1,3-diazinan-4-one.
Reduction: Formation of 5-phenyl-6-hydroxy-1,3-diazinan-4-one.
Substitution: Formation of various substituted diazinanones depending on the nucleophile used.
科学研究应用
5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-(4-Bromophenyl)-6-hydroxy-1,3-diazinan-4-one is unique due to its specific diazinanone structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it possesses a hydroxyl group that can participate in hydrogen bonding, potentially enhancing its biological activity and solubility.
属性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-6-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-4,8-9,12,14H,5H2,(H,13,15) |
InChI 键 |
BCMYLBBQSFSPNY-UHFFFAOYSA-N |
规范 SMILES |
C1NC(C(C(=O)N1)C2=CC=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















